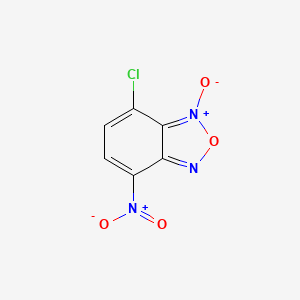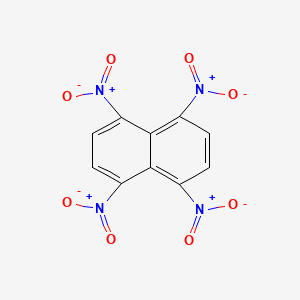
Benzofurazan, 4-chloro-7-nitro-, 3-oxide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitrobenzofurazan typically involves the nitration of 4-chlorobenzofurazan. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of 4-chloro-7-nitrobenzofurazan follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-7-nitrobenzofurazan undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with amines to form fluorescent derivatives.
Diels-Alder Reaction: It reacts with dienes like trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene to form silyl enol ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in solvents like methanol or chloroform.
Diels-Alder Reaction: The reaction with dienes is carried out under mild conditions, often at room temperature
Major Products
Fluorescent Derivatives: Formed from the reaction with amines.
Silyl Enol Ethers: Formed from the Diels-Alder reaction with dienes
Wissenschaftliche Forschungsanwendungen
4-chloro-7-nitrobenzofurazan is widely used in scientific research due to its unique properties:
Chemistry: Used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines
Biology: Serves as a fluorescent reagent to label free sulfhydryls and N-terminals within proteins
Medicine: Utilized in the synthesis of fluorescent phospholipid derivatives and functionalized hydroxynaphthofurazan
Industry: Employed in the preparation of various fluorescent compounds used in biochemical assays
Wirkmechanismus
The mechanism of action of 4-chloro-7-nitrobenzofurazan involves its ability to form covalent bonds with amines and thiol groups. This reaction results in the formation of highly fluorescent compounds, which can be used to study the microscopic environment by fluorescence spectroscopy. The compound acts as a fluorescent probe and fluorochrome, making it valuable in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-7-nitrobenzofurazan: Another fluorogenic reagent used for similar applications.
7-Nitrobenzofurazan: Used in the synthesis of fluorescent derivatives.
4-Chloro-7-sulfobenzofurazan: Employed in biochemical assays.
Uniqueness
4-chloro-7-nitrobenzofurazan is unique due to its high sensitivity and ability to form stable fluorescent derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
4-chloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)5-6(3)10(13)14-8-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPOHLVJRTYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NO[N+](=C2C(=C1)Cl)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171474 | |
| Record name | Benzofurazan, 4-chloro-7-nitro-, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-13-7 | |
| Record name | 4-Chloro-7-nitrobenzofurazan 3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofurazan, 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofurazan, 4-chloro-7-nitro-, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROBENZOFURAZAN 3-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAK4GQ5BYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)



![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)


